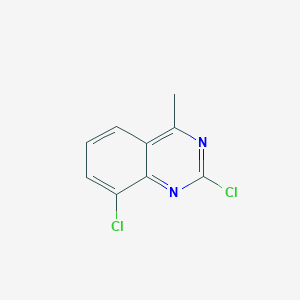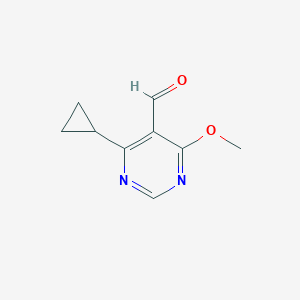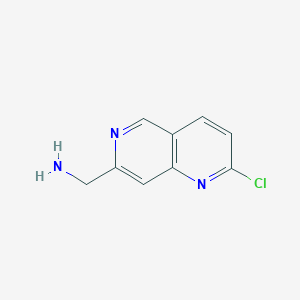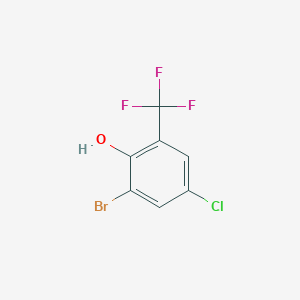
2-Bromo-4-chloro-6-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-chloro-6-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H3BrClF3O It is a halogenated phenol, characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-6-(trifluoromethyl)phenol typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of a trifluoromethyl-substituted phenol. The reaction conditions often require the use of bromine and chlorine sources, along with appropriate catalysts and solvents to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-6-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts). The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include substituted phenols, quinones, hydroquinones, and various coupled products, depending on the specific reaction pathway and conditions employed .
Scientific Research Applications
2-Bromo-4-chloro-6-(trifluoromethyl)phenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity to biological targets. These interactions can lead to various biological effects, such as enzyme inhibition or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated phenols, such as:
- 2-Bromo-4-chloro-6-(trifluoromethyl)aniline
- 2-Bromo-4-(trifluoromethyl)phenol
- 4-Chloro-2-(trifluoromethyl)phenol .
Uniqueness
2-Bromo-4-chloro-6-(trifluoromethyl)phenol is unique due to the specific combination of bromine, chlorine, and trifluoromethyl groups on the phenol ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H3BrClF3O |
|---|---|
Molecular Weight |
275.45 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H3BrClF3O/c8-5-2-3(9)1-4(6(5)13)7(10,11)12/h1-2,13H |
InChI Key |
RKKYSUOIHXTBMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)O)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



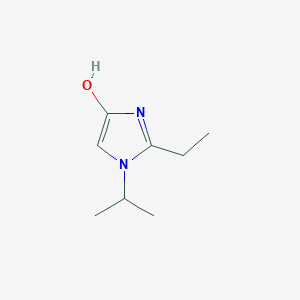
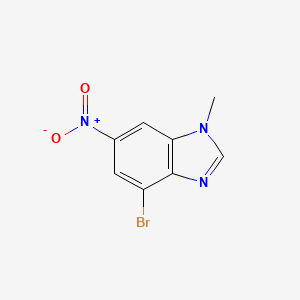
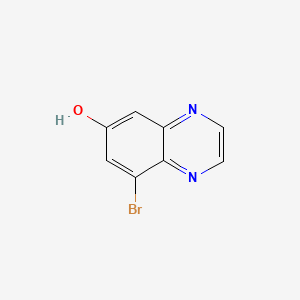

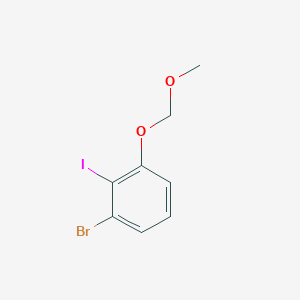

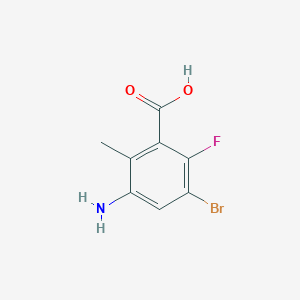
![6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921969.png)
![Carbamic acid, [2-[[[3-(phenylmethoxy)-2-pyridinyl]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13921970.png)
